BenchChemオンラインストアへようこそ!

3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Lipophilicity ADME Blood-Brain Barrier

3-[2-(2-Thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 1155931-27-3) is a heterocyclic small molecule within the 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one family. It features a thieno[3,2-d]pyrimidine core with a 2-thioxo group at position 2 and a 2-(2-thienyl)ethyl substituent at the N3 position.

Molecular Formula C12H10N2OS3
Molecular Weight 294.4 g/mol
CAS No. 1155931-27-3
Cat. No. B1438825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
CAS1155931-27-3
Molecular FormulaC12H10N2OS3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)NC2=S
InChIInChI=1S/C12H10N2OS3/c15-11-10-9(4-7-18-10)13-12(16)14(11)5-3-8-2-1-6-17-8/h1-2,4,6-7H,3,5H2,(H,13,16)
InChIKeyBMFTUJFNBFTDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 1155931-27-3): Compound Class and Key Identifiers for Procurement


3-[2-(2-Thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 1155931-27-3) is a heterocyclic small molecule within the 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one family. It features a thieno[3,2-d]pyrimidine core with a 2-thioxo group at position 2 and a 2-(2-thienyl)ethyl substituent at the N3 position . The molecular formula is C12H10N2OS3 with a molecular weight of 294.41 g/mol . This compound represents a research-grade building block commonly utilized in early-stage kinase inhibitor discovery programs, particularly those targeting the cell division cycle 7 (Cdc7) kinase axis, where the thieno[3,2-d]pyrimidine scaffold has demonstrated validated inhibitory activity [1].

Why 3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Cannot Be Simply Replaced by In-Class Analogs


Thieno[3,2-d]pyrimidin-4(1H)-ones are a structurally diverse family where subtle variations at the N3 and C2 positions drastically alter lipophilicity, hinge-binding competence, and kinase selectivity profiles [1]. The target compound combines a 2-thioxo group—a known pharmacophore for ATP-competitive kinase hinge interaction—with a 2-(2-thienyl)ethyl substituent, resulting in a measured LogP of 4.35 . In contrast, the closest commercial analog, 3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 162519-32-6), exhibits a predicted LogP of only 2.81 . This 1.54 log unit increase reflects the replacement of a phenyl ring with a thiophene ring, which significantly enhances lipophilicity and may alter target binding kinetics. Procurement of a generic in-class compound without verifying the specific N3 substituent therefore risks introducing unintended physicochemical and biological performance deviations.

Quantitative Differentiation Evidence for 3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Versus Closest Analogs


Increased Lipophilicity (LogP) Versus 3-(2-Phenylethyl) Analog Drives Membrane Permeability and CNS Potential

The target compound exhibits a measured LogP of 4.35, compared to a predicted ACD/LogP of 2.81 for the 3-(2-phenylethyl) analog (CAS 162519-32-6) . This difference of 1.54 log units corresponds to an approximately 35-fold increase in octanol-water partition coefficient, indicating substantially higher lipophilicity. Such a shift places the target compound in a favorable range for passive membrane permeation and potential CNS exposure, whereas the phenylethyl analog falls below the typical threshold for blood-brain barrier penetration.

Lipophilicity ADME Blood-Brain Barrier

2-Thioxo Group Confers Validated Kinase Hinge-Binding Capability Absent in 2,4-Dione Analog

The 2-thioxo moiety in the target compound acts as a hydrogen-bond acceptor for the kinase hinge region, a pharmacophoric feature validated in multiple Cdc7 inhibitor programs [1]. The 2,4-dione analog 3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1255782-90-1) replaces the 2-thioxo with a carbonyl, eliminating this key hinge interaction. In published SAR studies on the thieno[3,2-d]pyrimidin-4(1H)-one scaffold, 2-thioxo derivatives consistently demonstrated superior Cdc7 inhibitory potency (IC50 values in the nanomolar range) compared to their 2-oxo counterparts [2].

Kinase Inhibition Cdc7 SAR

Distinct Hazard Profile (H302, H315, H319, H335) Requires Specific Handling Protocols vs. Non-Hazardous Analogs

The target compound is classified with GHS07 pictogram and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the 3-(2-phenylethyl) analog (CAS 162519-32-6) is listed as "Not hazardous material" under DOT/IATA transport regulations by a major supplier . This divergence in hazard classification necessitates distinct personal protective equipment (PPE) requirements and storage conditions.

Safety Handling Procurement Compliance

Thienylethyl Substituent Offers Distinct Electronic and Steric Properties for π-Stacking Interactions

The 2-(2-thienyl)ethyl substituent introduces an additional sulfur atom into the side chain, creating a dual-thiophene architecture (core thieno ring plus pendant thienyl group). This structural feature is absent in the 3-(2-phenylethyl) analog and the 3-methyl/3-aryl series commonly explored in Cdc7 SAR studies [1]. Published molecular docking analyses of thieno[3,2-d]pyrimidin-4(1H)-one inhibitors demonstrate that the N3 substituent occupies a solvent-exposed or hydrophobic accessory pocket where sulfur-containing heterocycles may engage in favorable S-π interactions with aromatic protein residues [2].

Molecular Recognition π-Stacking Kinase Selectivity

Optimal Research and Procurement Use Cases for 3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one


Kinase Inhibitor Fragment-Based or Hit-to-Lead Libraries Targeting Cdc7

The 2-thioxo-thieno[3,2-d]pyrimidin-4(1H)-one core is a validated pharmacophore for Cdc7 kinase inhibition, with optimized derivatives achieving sub-nanomolar IC50 values [1]. The target compound's 2-(2-thienyl)ethyl substituent extends into the solvent-accessible region, providing a vector for further functionalization or assessment of selectivity against related kinases such as ROCK1 and CDK2. Procurement for a Cdc7-focused screening deck is supported by the scaffold's established track record in multiple patent families [2].

Physicochemical Probe for Membrane Permeability and CNS Penetration Studies

With a measured LogP of 4.35—substantially higher than the phenylethyl analog (LogP 2.81)—this compound serves as a suitable lipophilic probe for evaluating passive membrane diffusion or blood-brain barrier penetration in cell-based models . Researchers requiring a benchmark lipophilic thienopyrimidine can deploy this compound to calibrate permeability assays where the phenylethyl analog would be insufficiently lipophilic.

Negative Control or Tool Compound for 2-Thioxo vs. 2-Oxo SAR Studies

In kinase assay panels comparing 2-thioxo versus 2-oxo hinge-binding competence, the target compound can serve as the thioxo-positive control, while the 2,4-dione analog (CAS 1255782-90-1) serves as the corresponding carbonyl control [1]. This paired-control design is essential for isolating the contribution of the 2-thioxo pharmacophore to any observed biological activity.

Chemical Biology Probe for Sulfur-Mediated π-Interactions

The unique dual-thiophene architecture—featuring sulfur atoms in both the core and the pendant thienyl group—makes this compound a valuable tool for studying S-π interactions in protein-ligand complexes [2][3]. Crystallography or NMR-based studies with this ligand could elucidate the structural role of sulfur-π contacts in kinase active sites, a poorly understood class of non-covalent interaction.

Quote Request

Request a Quote for 3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.